molecular formula C17H23FN2O3 B5668530 ETHYL 1-[3-(4-FLUOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE

ETHYL 1-[3-(4-FLUOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE

Cat. No.: B5668530
M. Wt: 322.4 g/mol
InChI Key: YIMHVFNZPQZKNG-UHFFFAOYSA-N
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Description

ETHYL 1-[3-(4-FLUOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE is a piperidine-derived ethyl ester featuring a propyl linker substituted with a 4-fluoroanilino-3-oxo group at the 1-position of the piperidine ring. This structural motif combines a heterocyclic amine (piperidine) with a fluorinated aromatic amide, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

ethyl 1-[3-(4-fluoroanilino)-3-oxopropyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-2-23-17(22)13-7-10-20(11-8-13)12-9-16(21)19-15-5-3-14(18)4-6-15/h3-6,13H,2,7-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMHVFNZPQZKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 1-[3-(4-FLUOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE involves multiple steps. One common method includes the reaction of ethyl 4-piperidinecarboxylate with 4-fluoroaniline in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency .

Chemical Reactions Analysis

ETHYL 1-[3-(4-FLUOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

ETHYL 1-[3-(4-FLUOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 1-[3-(4-FLUOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The fluorine atom in the aniline ring enhances the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following comparison focuses on compounds sharing the piperidine-ethyl carboxylate core but differing in substituents, enabling inferences about structure-property relationships.

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Substituent/Functional Group Molecular Weight Notable Features Safety/Hazard Notes Reference ID
Target Compound 4-Fluoroanilino-3-oxopropyl Not provided Fluorine (electron-withdrawing), amide Not available -
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate Benzyl, ethoxy-oxo propyl Not provided Aromatic benzyl group, ester No known hazards
Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate (291292-03-0) Chloronitrophenyl sulfonyl 376.81 Sulfonyl, Cl, NO2 (electron-withdrawing) Not specified
Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate (203664-62-4) 3-Aminopropyl 214.30 Primary amine (basic), lower MW Irritant
Ethyl 1-(4-hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylate (347381-88-8) Bulky diisopropylbenzyl, hydroxyl 347.49 Steric hindrance, polar hydroxyl Not specified
Key Observations:
  • Fluorine’s small size and high electronegativity may also improve membrane permeability relative to bulkier substituents like diisopropylbenzyl in .
  • Hydrogen Bonding: The amide group in the target compound could engage in hydrogen bonding, similar to the hydroxyl group in and the amine in . This contrasts with the sulfonyl group in , which acts as a hydrogen bond acceptor but lacks donor capacity.
  • Lipophilicity: The benzyl group in likely increases lipophilicity compared to the target’s anilino-amide, which may balance hydrophilicity (amide) and hydrophobicity (aromatic ring).

Functional Group Impact on Reactivity

  • Amide vs.
  • Steric Effects : The diisopropylbenzyl group in introduces significant steric hindrance, likely slowing reaction kinetics compared to the target’s linear propyl linker.

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